

# Reverse Transcriptase-IN-4: A Technical Overview of its Chemical and Biological Properties

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## Compound of Interest

Compound Name: *Reverse transcriptase-IN-4*

Cat. No.: *B12394738*

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This technical guide provides a comprehensive overview of the chemical and biological properties of **Reverse transcriptase-IN-4**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization, presenting a valuable resource for researchers in the fields of virology and medicinal chemistry.

## Core Chemical Properties and Biological Activity

**Reverse transcriptase-IN-4**, also identified as compound F10, is a selective inhibitor of HIV-1 reverse transcriptase.<sup>[1][2]</sup> As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, disrupting its catalytic activity and thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

## Quantitative Inhibitory Activity

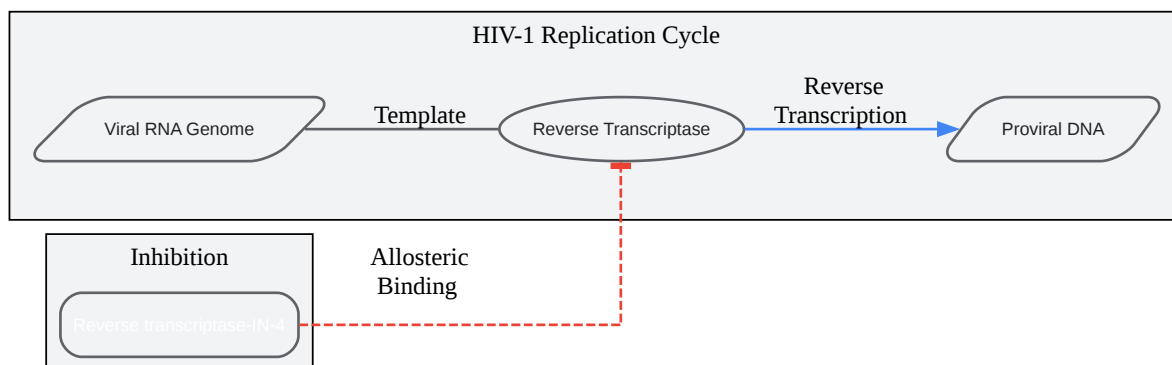
The inhibitory potency of **Reverse transcriptase-IN-4** has been evaluated in both cell-based antiviral assays and enzymatic assays. The key quantitative metrics are summarized in the table below, including a comparison with its parent compound, B1.

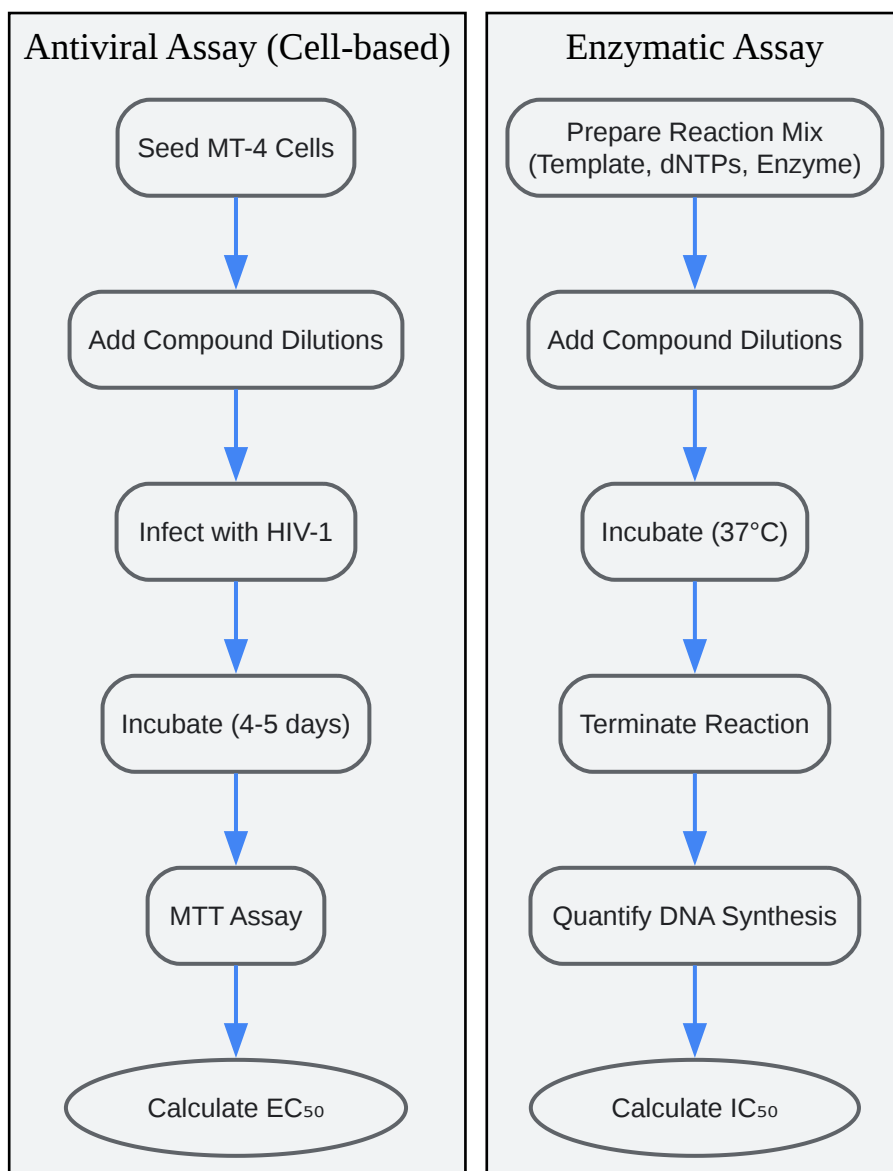
Compound	Target	Assay Type	Metric	Value	Reference
Reverse transcriptase-IN-4 (F10)	Wild-type HIV-1	Antiviral (MT-4 cells)	EC <sub>50</sub>	0.053 µM	<a href="#">[2]</a> <a href="#">[3]</a>
HIV-1 Mutant (E138K)	Antiviral (MT-4 cells)	EC <sub>50</sub>	0.26 µM	<a href="#">[1]</a> <a href="#">[4]</a>	
Wild-type HIV-1 RT	Enzymatic	IC <sub>50</sub>	0.080 µM	<a href="#">[2]</a> <a href="#">[3]</a>	
-	-	SI	6818	<a href="#">[2]</a> <a href="#">[3]</a>	
Parent Compound (B1)	Wild-type HIV-1	Antiviral (MT-4 cells)	EC <sub>50</sub>	0.370 µM (370 nM)	
Wild-type HIV-1 RT	Enzymatic	IC <sub>50</sub>	1.51 µM	<a href="#">[2]</a> <a href="#">[3]</a>	<a href="#">[2]</a> <a href="#">[3]</a>
-	-	SI	547	<a href="#">[2]</a> <a href="#">[3]</a>	

EC<sub>50</sub>: Half-maximal effective concentration. IC<sub>50</sub>: Half-maximal inhibitory concentration. SI: Selectivity Index (CC<sub>50</sub>/EC<sub>50</sub>).

## Mechanism of Action

**Reverse transcriptase-IN-4** functions as a non-nucleoside reverse transcriptase inhibitor. Unlike nucleoside analogs, NNRTIs do not compete with the natural deoxynucleotide triphosphates. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.





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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]

- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [researchgate.net \[researchgate.net\]](#)
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